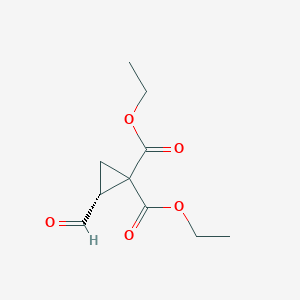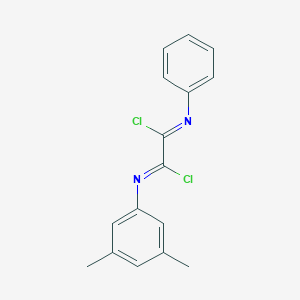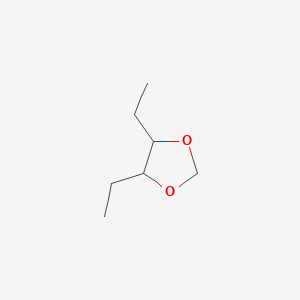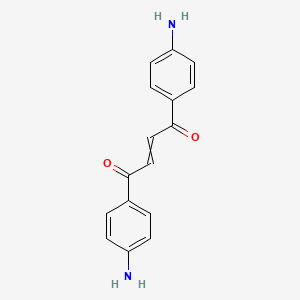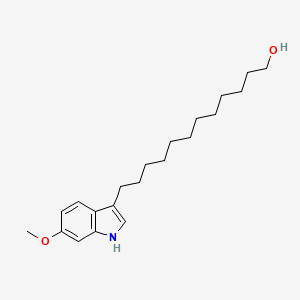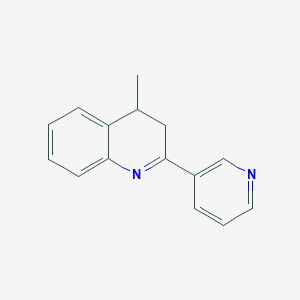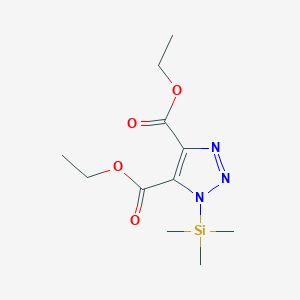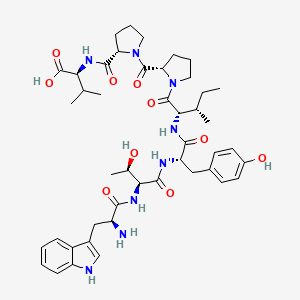![molecular formula C13H24O7 B12541302 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate CAS No. 663602-56-0](/img/structure/B12541302.png)
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate is an organic compound with the molecular formula C13H24O7. It is a derivative of hexanoic acid and is characterized by the presence of multiple ethoxy groups.
Méthodes De Préparation
The synthesis of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate typically involves the esterification of hexanoic acid with a polyethoxy alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The pathways involved can include metabolic processes where the compound is metabolized to release active intermediates .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate include:
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a mercapto group instead of a carboxyoxy group, which gives it different chemical properties and applications.
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethanol: This compound has a hydroxy group, making it more hydrophilic and suitable for different applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
663602-56-0 |
|---|---|
Formule moléculaire |
C13H24O7 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-[2-(2-carboxyoxyethoxy)ethoxy]ethyl hexanoate |
InChI |
InChI=1S/C13H24O7/c1-2-3-4-5-12(14)19-10-8-17-6-7-18-9-11-20-13(15)16/h2-11H2,1H3,(H,15,16) |
Clé InChI |
FTBVDNRXOULHCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCCOCCOCCOC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


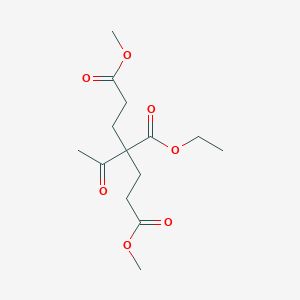

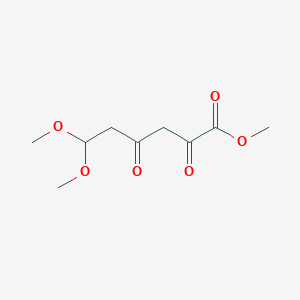

![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
